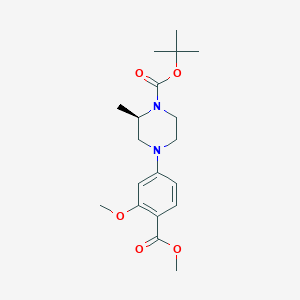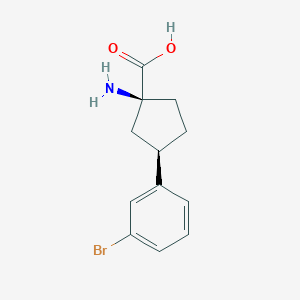
(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclopentane ring, which can be achieved through various methods such as cyclization reactions.
Introduction of Functional Groups: The amino group and carboxylic acid group are introduced through functional group transformations. For example, the amino group can be introduced via amination reactions, while the carboxylic acid group can be introduced through carboxylation reactions.
Bromophenyl Substitution: The bromophenyl group is introduced through a substitution reaction, typically using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-1-Amino-3-(3-chlorophenyl)cyclopentane-1-carboxylic acid
- (1S,3R)-1-Amino-3-(3-fluorophenyl)cyclopentane-1-carboxylic acid
- (1S,3R)-1-Amino-3-(3-iodophenyl)cyclopentane-1-carboxylic acid
Uniqueness
(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(1S,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(6-10)9-4-5-12(14,7-9)11(15)16/h1-3,6,9H,4-5,7,14H2,(H,15,16)/t9-,12+/m1/s1 |
InChI Key |
WJPWSURSXGOKPY-SKDRFNHKSA-N |
Isomeric SMILES |
C1C[C@](C[C@@H]1C2=CC(=CC=C2)Br)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC(=CC=C2)Br)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13041673.png)
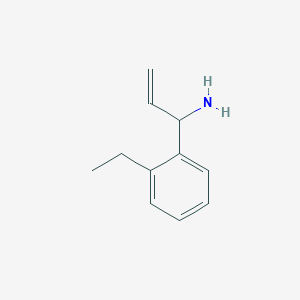
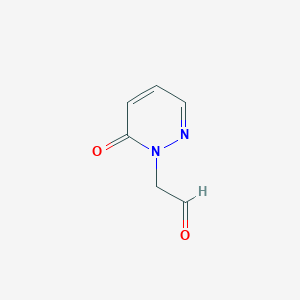
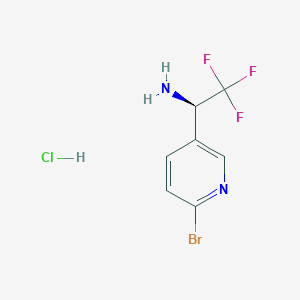
![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
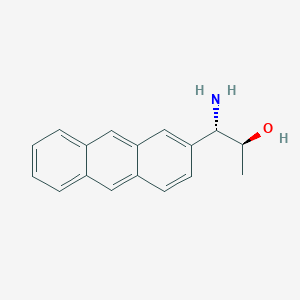
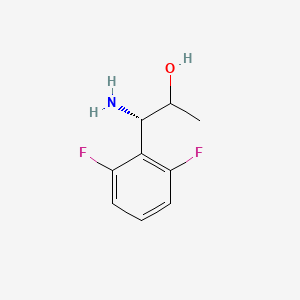
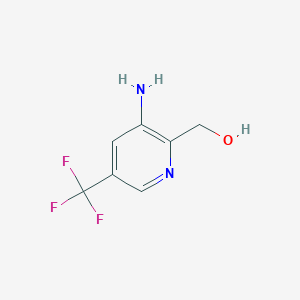
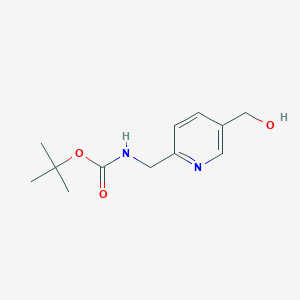
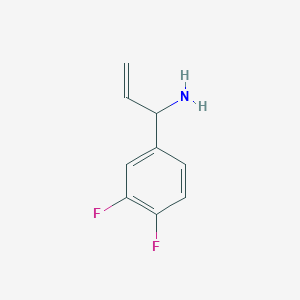
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13041730.png)
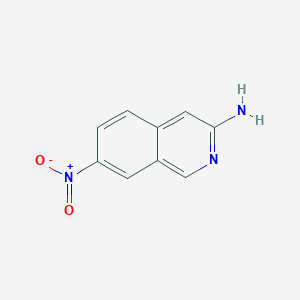
![6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13041748.png)
